Mal-PEG1-Val-Cit-PABC-OH
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Overview
Description
Mal-PEG1-Val-Cit-PABC-OH is a cleavable polyethylene glycol (PEG) linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is designed to facilitate the conjugation of drugs to antibodies, enabling targeted delivery of therapeutic agents to specific cells, such as cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG1-Val-Cit-PABC-OH involves multiple steps, starting with the preparation of the PEG linker, followed by the incorporation of the valine-citrulline dipeptide and the para-aminobenzyl carbamate (PABC) spacer. The final step involves the attachment of the maleimide group, which is reactive towards thiol groups in proteins .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers and high-purity reagents. The process is optimized for high yield and purity, ensuring the compound meets stringent quality standards for use in pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Mal-PEG1-Val-Cit-PABC-OH undergoes several types of chemical reactions, including:
Cleavage Reactions: The Val-Cit dipeptide is specifically cleaved by cathepsin B, an enzyme present in lysosomes.
Substitution Reactions: The maleimide group reacts with thiol groups in proteins, forming stable thioether bonds.
Common Reagents and Conditions
Cleavage Reactions: Typically occur in the presence of cathepsin B under lysosomal conditions.
Substitution Reactions: Conducted at a pH range of 6.5 to 7.5, using thiol-containing proteins.
Major Products Formed
Cleavage Reactions: Release of the drug payload within the target cell.
Substitution Reactions: Formation of stable antibody-drug conjugates.
Scientific Research Applications
Mal-PEG1-Val-Cit-PABC-OH is widely used in scientific research, particularly in the development of antibody-drug conjugates (ADCs). Its applications include:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates targeted delivery of therapeutic agents to specific cells.
Medicine: Integral in the development of targeted cancer therapies.
Industry: Used in the production of high-purity ADCs for pharmaceutical applications .
Mechanism of Action
Mal-PEG1-Val-Cit-PABC-OH exerts its effects through a cleavable linker mechanism. The Val-Cit dipeptide is cleaved by cathepsin B in the lysosome, releasing the drug payload within the target cell. The maleimide group reacts with thiol groups in proteins, forming stable thioether bonds that facilitate the targeted delivery of the therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
Mal-PEG2-Val-Cit-PABC-OH: Similar structure but with an additional PEG unit, providing increased hydrophilicity.
Mal-PEG1-Val-Cit-PAB-PNP: Contains a para-nitrophenyl (PNP) group, which is a good leaving group.
Mal-PEG1-Val-Cit-PABC-PNP: Similar to Mal-PEG1-Val-Cit-PABC-OH but with a PNP group for enhanced reactivity.
Uniqueness
This compound is unique due to its specific cleavage by cathepsin B and its stable thioether bond formation with thiol groups in proteins. This specificity and stability make it an ideal linker for the development of targeted therapies .
Properties
Molecular Formula |
C27H38N6O8 |
---|---|
Molecular Weight |
574.6 g/mol |
IUPAC Name |
(2S)-5-(carbamoylamino)-2-[N-[(2S)-2-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoylamino]-3-methylbutanoyl]-4-(hydroxymethyl)anilino]pentanamide |
InChI |
InChI=1S/C27H38N6O8/c1-17(2)24(31-21(35)11-14-41-15-13-32-22(36)9-10-23(32)37)26(39)33(19-7-5-18(16-34)6-8-19)20(25(28)38)4-3-12-30-27(29)40/h5-10,17,20,24,34H,3-4,11-16H2,1-2H3,(H2,28,38)(H,31,35)(H3,29,30,40)/t20-,24-/m0/s1 |
InChI Key |
GAMNLBAYJPQHKS-RDPSFJRHSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C1=CC=C(C=C1)CO)[C@@H](CCCNC(=O)N)C(=O)N)NC(=O)CCOCCN2C(=O)C=CC2=O |
Canonical SMILES |
CC(C)C(C(=O)N(C1=CC=C(C=C1)CO)C(CCCNC(=O)N)C(=O)N)NC(=O)CCOCCN2C(=O)C=CC2=O |
Origin of Product |
United States |
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